2,4-Diethoxy-2-methoxy-6,10-dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane: is an organic compound with the molecular formula C16H34O3 This compound is characterized by the presence of ethoxy, methoxy, and dimethyl groups attached to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane typically involves multi-step organic reactions. The starting materials often include undecane derivatives, which undergo a series of functional group transformations to introduce the ethoxy, methoxy, and dimethyl groups. Common synthetic routes may involve:
Alkylation Reactions: Introduction of ethoxy and methoxy groups through alkylation reactions using appropriate alkyl halides and base catalysts.
Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired functional groups.
Substitution Reactions: Substitution of hydrogen atoms with ethoxy and methoxy groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: A compound with similar functional groups but a different backbone structure.
2,4-Dimethoxybenzaldehyde: Another compound with methoxy groups but different overall structure and properties.
Uniqueness
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane is unique due to its specific combination of ethoxy, methoxy, and dimethyl groups on an undecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116121-06-3 |
---|---|
Molecular Formula |
C18H38O3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,4-diethoxy-2-methoxy-6,10-dimethylundecane |
InChI |
InChI=1S/C18H38O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h15-17H,8-14H2,1-7H3 |
InChI Key |
JEOCAJSCFOPWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)CCCC(C)C)CC(C)(OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.